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L-CYSTEINE-N-T-BOC, S-P-MEBZ (15N)

Cat. No.: B1580196
M. Wt: 326.42
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes (15N, 13C, 2H) in Molecular and Biomolecular Studies

Stable isotopes, such as nitrogen-15 (B135050) (¹⁵N), carbon-13 (¹³C), and deuterium (B1214612) (²H), are non-radioactive variants of elements that contain an additional neutron. This difference in mass, while not altering the chemical properties of the molecule, allows for their detection and quantification using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net The incorporation of these isotopes into amino acids, the fundamental units of proteins, provides a window into protein structure, dynamics, and function. nih.govnih.gov For instance, ¹⁵N-labeled amino acids are extensively used in NMR studies to elucidate the three-dimensional structures of proteins and to study protein-ligand interactions. grafiati.com

Specific Context of L-Cysteine Derivatives in Advanced Synthetic Methodologies

L-cysteine, with its reactive thiol (-SH) side chain, holds a unique position in protein chemistry and synthetic applications. bachem.comthieme-connect.de The thiol group is highly nucleophilic and can participate in a variety of chemical reactions, including the formation of disulfide bonds, which are crucial for the structural integrity and biological activity of many proteins. bachem.com The reactivity of the thiol group also makes it a prime target for site-specific modifications of proteins and peptides. thieme-connect.deresearchgate.net However, this reactivity also necessitates the use of specific protecting groups for the thiol side chain during peptide synthesis to prevent undesired reactions. bachem.com The development of various cysteine derivatives with different thiol-protecting groups has been instrumental in advancing synthetic strategies for complex peptides and proteins. mdpi.comgoogle.com

Overview of L-CYSTEINE-N-T-BOC, S-P-MEBZ (15N) as a Specialized Chemical Building Block

L-CYSTEINE-N-T-BOC, S-P-MEBZ (¹⁵N) is a specifically designed and highly valuable chemical reagent. In this compound, the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the sulfur atom of the cysteine side chain is protected by a p-methoxybenzyl (p-MeBzl or Mebz) group. aablocks.comeurisotop.com The key feature of this particular derivative is the incorporation of the stable isotope ¹⁵N at the amino group, with an isotopic purity of 98%. eurisotop.comsigmaaldrich.comsigmaaldrich.com This combination of protecting groups and isotopic labeling makes it a specialized building block for the synthesis of ¹⁵N-labeled peptides containing cysteine.

The Boc group is a widely used acid-labile protecting group for the amino terminus in peptide synthesis. creative-peptides.compeptide.com The p-MeBzl group is a common protecting group for the cysteine thiol, offering stability under various reaction conditions and can be removed by strong acids.

Research Landscape and Current Challenges in Isotope-Labeled Protected Amino Acid Synthesis and Application

The demand for isotopically labeled amino acids continues to grow as researchers push the boundaries of understanding complex biological systems. europa.eu However, the synthesis of these labeled compounds often presents significant challenges. europa.euacs.org These challenges include the high cost of starting materials, the need for multi-step and often low-yielding synthetic routes, and the difficulty in achieving high levels of isotopic enrichment. europa.eunih.gov

Furthermore, the synthesis of highly hydrophobic peptides, which are often of great biological interest, poses its own set of difficulties, including aggregation and poor solubility during synthesis and purification. nih.gov Overcoming these challenges to provide a diverse toolbox of readily accessible and cost-effective isotopically labeled and protected amino acids is an active area of research. nih.goveuropa.eu The development of more efficient synthetic methods and novel protecting group strategies is crucial for advancing the application of these powerful tools in chemical biology and drug discovery. nih.gov

Properties

Molecular Weight

326.42

Purity

98%

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For this particular compound, the presence of the 15N isotope dramatically enhances the power of NMR analysis.

The 15N nucleus, while having a spin of 1/2, suffers from a low natural abundance (0.37%) and a low gyromagnetic ratio, which makes its direct detection challenging. youtube.com Therefore, isotopic enrichment, as in L-Cysteine-N-t-Boc, S-p-MeBz (15N), is essential for practical 15N NMR studies. youtube.com

The chemical shift of the 15N nucleus is highly sensitive to its electronic environment. In this molecule, the nitrogen atom is part of an N-Boc group, which is a carbamate. The chemical shift provides direct insight into the electronic state of the nitrogen atom. Typical chemical shift ranges for nitrogen in various functional groups are well-documented and serve as a basis for structural confirmation. science-and-fun.de For instance, the 15N chemical shift in secondary amides and carbamates generally falls within a specific range, which helps confirm the integrity of the N-Boc protection. science-and-fun.de

Coupling constants (J-couplings) between 15N and adjacent nuclei, such as ¹H and ¹³C, are also structurally informative. The one-bond coupling (¹J-coupling) between 15N and its directly attached proton (¹Hα) is typically in the range of 90-95 Hz and confirms the N-H bond. Two- and three-bond couplings (²J and ³J) can help establish connectivity within the molecule.

Table 1: Representative 15N NMR Data for Protected Amino Acids.
ParameterTypical Value / RangeStructural Information Provided
δ(15N) Chemical Shift (Carbamate)95 - 140 ppmConfirms electronic environment of the N-Boc protected nitrogen. science-and-fun.de
¹J(15N, ¹H) Coupling Constant~90 - 95 HzConfirms the direct bond between the nitrogen and its attached proton. researchgate.net
²J(15N, ¹³C) Coupling Constant5 - 15 HzProvides information about the N-Cα and N-CO (Boc) bonds.

Multi-dimensional NMR experiments are crucial for resolving spectral overlap and unambiguously assigning resonances. researchgate.net For 15N-labeled compounds, the Heteronuclear Single Quantum Coherence (HSQC) experiment is often the starting point. protein-nmr.org.uk

A ¹H-¹⁵N HSQC spectrum is a two-dimensional experiment that correlates the chemical shift of a nitrogen atom with that of its directly attached proton(s). protein-nmr.org.uk This produces a "fingerprint" spectrum where each N-H group in the molecule gives a unique correlation peak, making it an excellent tool for assessing sample purity and folding in larger biomolecules. protein-nmr.org.ukprotein-nmr.org.uk For L-Cysteine-N-t-Boc, S-p-MeBz (15N), a single, strong peak in the HSQC spectrum would confirm the presence of the single 15N-labeled amide proton.

NMR spectroscopy is uniquely capable of monitoring molecular dynamics over a wide range of timescales. youtube.com Isotopic labeling with 15N is particularly powerful for studying dynamic processes such as conformational exchange, solvent exchange of labile protons, or intermolecular interactions. nih.gov

For a molecule like L-Cysteine-N-t-Boc, S-p-MeBz (15N), dynamic NMR experiments could be used to study the rotational dynamics around the Cα-Cβ bond or the C-S bond. Changes in temperature or solvent conditions can induce conformational changes that are observable as shifts in peak positions, changes in peak shape, or coalescence of signals in the ¹H-¹⁵N HSQC spectrum. youtube.com The simplicity of the expected HSQC spectrum (a single peak) makes it an exquisitely sensitive probe for any process that modulates the environment of the N-H group.

Mass Spectrometry (MS) for Isotopic Enrichment and Purity Assessment

Mass spectrometry is a complementary technique to NMR that provides precise mass information, confirms isotopic incorporation, and can be used to analyze fragmentation patterns for structural verification.

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with sub-ppm error. nist.gov This accuracy allows for the unambiguous determination of the elemental formula of the compound. For L-Cysteine-N-t-Boc, S-p-MeBz (15N), HRMS would confirm the presence of the 15N isotope by the corresponding mass shift compared to its unlabeled counterpart.

Furthermore, HRMS can resolve the isotopic fine structure of a molecular ion peak. acs.org This allows for a quantitative assessment of the isotopic enrichment level. acs.org By comparing the intensity of the peak corresponding to the 15N-labeled molecule with any residual peak from the unlabeled (14N) version, the percentage of 15N incorporation can be accurately calculated, which is a critical quality control parameter. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint. This technique is instrumental in confirming the identity of the protecting groups and the core amino acid structure.

For L-Cysteine-N-t-Boc, S-p-MeBz (15N), characteristic fragmentation pathways would be expected. The N-t-Boc group is known to produce a prominent neutral loss of 100 Da (C₅H₈O₂) or a charged fragment corresponding to the t-butyl cation (m/z 57). The S-p-methylbenzyl group can be lost as a neutral fragment or produce a p-methylbenzyl cation (tropylium ion) at m/z 105. Analysis of cysteine-containing peptides often shows cleavage at the Cβ-S bond. nih.gov The presence of the 15N label in specific fragments helps to pinpoint the location of the label and validate the fragmentation pathway.

Table 2: Expected Key Fragments in MS/MS Analysis of L-Cysteine-N-t-Boc, S-p-MeBz (15N).
Fragment DescriptionExpected Mass (Da) or m/zStructural Significance
Neutral loss of Boc group-100.05 DaConfirms presence of N-t-Boc protecting group.
t-Butyl cation57 m/zCharacteristic fragment from the Boc group.
p-Methylbenzyl cation105 m/zConfirms presence of S-p-MeBz protecting group.
Loss of the entire S-protecting group-121.07 DaCleavage of the S-CH₂ bond.

Quantitative Proteomics and Metabolomics Applications (Excluding Biological Outcomes)

The isotopically labeled compound, L-CYSTEINE-N-T-BOC, S-P-MEBZ (¹⁵N), serves as a valuable tool in quantitative proteomics and metabolomics, primarily through its application in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). In this approach, cells are cultured in media where the natural ("light") amino acids are replaced with their "heavy" stable isotope-labeled counterparts. The ¹⁵N-labeled cysteine derivative, once deprotected and incorporated into proteins, allows for the direct comparison of protein abundance between different cell populations.

In a typical quantitative proteomics workflow, one cell population is grown in a medium containing the "light" (¹⁴N) version of the amino acid, while the other is grown in a medium with the "heavy" (¹⁵N) L-cysteine. After cell lysis, the protein mixtures from both populations are combined. The key to this technique lies in the analysis by mass spectrometry (MS). Peptides containing the ¹⁵N-labeled cysteine will exhibit a characteristic mass shift compared to their ¹⁴N counterparts. The ratio of the intensities of the "heavy" and "light" peptide peaks in the mass spectrum directly corresponds to the relative abundance of the protein in the two samples. This allows for precise quantification of changes in protein expression levels between different experimental conditions.

The use of ¹⁵N metabolic labeling offers an unbiased and accurate method for quantifying changes in protein expression. researchgate.net This technique has been successfully applied to various biological systems, including mouse brain tissue and plasma samples, demonstrating its broad applicability. researchgate.net The known mass difference created by the ¹⁵N isotope facilitates the clear identification and pairing of peptide signals in complex mass spectra. researchgate.net

In the context of metabolomics, ¹⁵N-labeled compounds are instrumental in tracing the metabolic fate of specific molecules. While direct applications of L-CYSTEINE-N-T-BOC, S-P-MEBZ (¹⁵N) in metabolomics studies are not extensively documented in publicly available research, the principle of using ¹⁵N-labeled precursors is well-established. For instance, ¹⁵N-labeled precursors can be introduced into cellular systems, and their incorporation into various metabolites can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This allows researchers to delineate metabolic pathways and quantify metabolic fluxes without directly assessing biological outcomes.

A summary of the application in quantitative analysis is provided in the table below:

Application AreaTechniquePrincipleAnalytical Method
Quantitative Proteomics SILACMetabolic incorporation of "heavy" ¹⁵N-cysteine into proteins for relative quantification.LC-MS/MS
Metabolomics Isotope TracingTracking the incorporation of the ¹⁵N label into downstream metabolites.NMR, Mass Spectrometry

Chromatographic Purity Assessment (e.g., HPLC, TLC)

The purity of L-CYSTEINE-N-T-BOC, S-P-MEBZ (¹⁵N) is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the chemical purity of such protected amino acid derivatives.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the purity analysis of protected amino acids. While specific HPLC methods for L-CYSTEINE-N-T-BOC, S-P-MEBZ (¹⁵N) are proprietary to manufacturers, general methods for similar compounds can be adapted. A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to ensure the separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector, as the p-methoxybenzyl group provides a chromophore.

For the related compound N-acetyl-L-cysteine, an ion-pair chromatographic method has been developed for the determination of related substances, highlighting the importance of method development for specific compounds. ijper.org The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, pH, gradient profile, and column temperature to achieve optimal separation and peak shape.

A hypothetical HPLC purity assessment data table is presented below:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Retention Time ~15 minutes
Purity Specification ≥98%

Thin-Layer Chromatography (TLC):

TLC offers a simpler and faster method for a qualitative assessment of purity. For protected amino acids, silica (B1680970) gel plates are typically used as the stationary phase. A suitable mobile phase, or developing solvent, is chosen to achieve good separation between the target compound and any impurities. A common solvent system for protected amino acids is a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with a small amount of a polar modifier (like methanol or acetic acid) to improve spot shape.

For instance, a mobile phase of butanol, glacial acetic acid, and water has been optimized for the separation of various amino acids on cellulose (B213188) layers. researchgate.net After developing the plate, the spots are visualized, typically under UV light due to the UV-active protecting groups. The presence of a single, well-defined spot at a characteristic retention factor (Rf) value indicates a high degree of purity.

A representative TLC purity assessment is summarized in the table below:

ParameterCondition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm)
Expected Rf Value ~0.5
Purity Indication Single spot

Stereochemical Purity Determination

The stereochemical purity of L-CYSTEINE-N-T-BOC, S-P-MEBZ (¹⁵N) is paramount, as the biological and chemical properties of amino acids are highly dependent on their chirality. Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of protected amino acids.

This technique involves the use of a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the analyte. For N-protected amino acids like the one , polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs are often effective. For example, chiral separations of N-Boc amino acids have been successfully achieved using columns with teicoplanin or ristocetin (B1679390) A as the chiral selector. sigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times for the L- and D-isomers. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar organic modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an acid, like trifluoroacetic acid, can improve peak shape and resolution.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. For L-CYSTEINE-N-T-BOC, S-P-MEBZ (¹⁵N), the goal is to confirm the absence or minimal presence of the D-enantiomer.

A summary of a typical chiral HPLC method for stereochemical purity determination is provided below:

ParameterCondition
Column Chiralpak IA or similar polysaccharide-based CSP
Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% TFA
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Expected Elution Order L-enantiomer typically elutes before the D-enantiomer
Purity Specification ≥99% enantiomeric excess (L-isomer)

Strategic Utility in Advanced Chemical Synthesis and Isotopic Probing

Application as a Building Block in Peptide Synthesis

The precise construction of peptides is fundamental to various fields, from drug discovery to materials science. L-Cysteine-N-t-Boc, S-p-MeBz (¹⁵N) serves as a valuable precursor in these synthetic endeavors, offering both the necessary protecting groups for controlled chain assembly and an isotopic label for subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) Methodologies (Boc-strategy)

In the realm of Solid-Phase Peptide Synthesis (SPPS), the tert-butyloxycarbonyl (Boc) strategy remains a robust and widely utilized method. The non-labeled analogue of the title compound, Boc-Cys(4-MeOBzl)-OH, is a commonly employed cysteine derivative in Boc SPPS. peptide.com The synthesis involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. beilstein-journals.org

The general cycle for incorporating an amino acid using the Boc strategy is as follows:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using an acid, typically trifluoroacetic acid (TFA). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base.

Coupling: The next Boc-protected amino acid, in this case, L-Cysteine-N-t-Boc, S-p-MeBz (¹⁵N), is activated and coupled to the free amino group of the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle.

The S-p-methoxybenzyl (p-MeBz or Mob) group provides stable protection for the cysteine thiol side chain throughout the synthesis. peptide.com This protection is crucial to prevent undesirable side reactions. Upon completion of the peptide assembly, the p-MeBz group is typically removed during the final cleavage of the peptide from the resin, often using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com This releases the cysteine with a free sulfhydryl group, which can then be used for forming disulfide bonds or other modifications. The presence of the ¹⁵N label does not interfere with this process but provides a spectroscopic handle for characterizing the final peptide. isotope.com

Key Protecting Groups in Boc-SPPS utilizing L-Cysteine-N-t-Boc, S-p-MeBz (¹⁵N)
Protecting GroupAbbreviationFunctionCleavage Conditions
tert-ButoxycarbonylBocNα-amino group protectionTrifluoroacetic acid (TFA)
para-Methoxybenzylp-MeBz / MobS-thiol group protectionStrong acids (e.g., HF, TFMSA)

Solution-Phase Peptide Synthesis utilizing ¹⁵N-labeled derivatives

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex, non-linear structures. beilstein-journals.orgwpmucdn.com In this approach, peptide fragments are synthesized in solution, purified at each step, and then coupled together.

The use of L-Cysteine-N-t-Boc, S-p-MeBz (¹⁵N) in solution-phase synthesis follows similar principles of protection and coupling as in SPPS. The Boc group provides temporary protection of the N-terminus, while the S-p-MeBz group offers stable protection of the thiol. The ¹⁵N label allows for the precise tracking of the cysteine residue throughout the multi-step synthesis and purification process, often by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This is particularly useful for optimizing reaction conditions and ensuring the integrity of the final product. For instance, in the synthesis of complex peptides like biphalin, which requires solution-phase methods, the incorporation of an isotopically labeled amino acid can aid in characterizing intermediates and the final product.

Incorporation into Complex Biomolecular Scaffolds

The cysteine residue, with its reactive thiol group, is a key component in the construction of complex biomolecular scaffolds. These scaffolds can be used to present specific functionalities in a defined three-dimensional arrangement, with applications in areas such as drug delivery and biomaterial engineering. mdpi.comnih.gov

L-Cysteine-N-t-Boc, S-p-MeBz (¹⁵N) is an ideal building block for creating such structures. After its incorporation into a peptide or other molecular framework and subsequent deprotection, the free thiol group can participate in a variety of conjugation chemistries, including disulfide bond formation, Michael additions, and thiol-ene reactions. The ¹⁵N label serves as a powerful analytical tool to confirm the successful incorporation of the cysteine-containing unit into the final scaffold and to study the structure and dynamics of the resulting biomolecule. For example, in the synthesis of cystine-knot miniproteins, which are exceptionally stable scaffolds, the precise tracking of each cysteine residue is critical for ensuring the correct disulfide bridging pattern. mdpi.com The use of ¹⁵N-labeled cysteine can facilitate the NMR structural determination of these complex folded structures. nih.gov

Mechanistic Investigations in Organic and Bioorganic Reactions

The ¹⁵N isotope in L-Cysteine-N-t-Boc, S-p-MeBz (¹⁵N) provides a non-perturbative probe for dissecting the intricate details of reaction mechanisms. By monitoring the fate of the ¹⁵N atom, chemists can gain insights into reaction pathways, intermediates, and transition states that would be difficult to obtain otherwise. nih.govnih.gov

Tracing Nitrogen Atom Fate in Reaction Pathways using ¹⁵N Isotope Effects

Isotope tracing is a powerful technique for mapping the flow of atoms through a chemical or biological transformation. nih.gov By using L-Cysteine-N-t-Boc, S-p-MeBz (¹⁵N) as a starting material, the journey of the nitrogen atom from the reactant to the product can be meticulously followed using mass spectrometry or ¹⁵N NMR spectroscopy. researchgate.netnih.gov

This approach is invaluable for:

Distinguishing between competing reaction pathways: In reactions where multiple nitrogen-containing products are possible, ¹⁵N labeling can definitively identify the origin of the nitrogen in each product.

Quantifying metabolic fluxes: In biochemical systems, tracing the incorporation of ¹⁵N from a labeled amino acid into other metabolites can provide quantitative data on the rates of various metabolic pathways. nih.gov

Investigating rearrangement reactions: In complex molecular rearrangements, ¹⁵N labeling can help to determine whether the nitrogen atom remains in its original position or migrates to a new location within the molecule.

The analysis of ¹⁵N incorporation can be performed using techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for precise isotope ratio measurements. researchgate.net

Elucidation of Reaction Intermediates and Transition States

Kinetic Isotope Effects (KIEs) are subtle changes in the rate of a reaction upon isotopic substitution. epfl.ch The measurement of ¹⁵N KIEs can provide profound insights into the nature of the transition state of a reaction. A primary ¹⁵N KIE (where the N-H or N-C bond is broken or formed in the rate-determining step) can reveal the extent of bond cleavage or formation in the transition state. Secondary ¹⁵N KIEs can provide information about changes in the hybridization and bonding environment of the nitrogen atom.

For example, an inverse KIE (k¹⁴N/k¹⁵N < 1) suggests that the bonding to the nitrogen atom becomes "stiffer" in the transition state, which can occur during processes like protonation. nih.gov Conversely, a normal KIE (k¹⁴N/k¹⁵N > 1) indicates a loosening of bonds to the nitrogen atom. By studying the hydrolysis or enzymatic cleavage of a peptide containing ¹⁵N-labeled cysteine, for instance, one could determine whether C-N bond cleavage is part of the rate-determining step.

Interpreting ¹⁵N Kinetic Isotope Effects (KIEs)
KIE Value (k¹⁴N/k¹⁵N)InterpretationPotential Mechanistic Implication
> 1 (Normal)Bond(s) to ¹⁵N are weaker in the transition stateBond breaking at the nitrogen atom in the rate-determining step
< 1 (Inverse)Bond(s) to ¹⁵N are stronger in the transition stateIncreased bonding or steric compression at the nitrogen atom in the transition state (e.g., protonation)
≈ 1No significant change in bonding to ¹⁵N in the transition stateThe step involving the nitrogen atom is not rate-determining

Through these advanced applications, L-Cysteine-N-t-Boc, S-p-MeBz (¹⁵N) emerges as a highly valuable compound, enabling deeper understanding and more precise control in the synthesis and analysis of complex molecular systems.

Development of Novel Analytical Probes

The strategic incorporation of stable isotopes into complex organic molecules represents a cornerstone of modern chemical and biological research. The compound L-cysteine-N-t-Boc, S-p-Mebz (15N) is a specialized chemical entity designed for advanced applications in chemical synthesis and isotopic probing. As a derivative of the amino acid L-cysteine, it features three key modifications: a stable 15N isotope label at the nitrogen position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a p-methoxybenzyl (Mebz, also known as Mob) protecting group on the sulfur atom. This combination of features makes it a valuable building block for the synthesis of more complex molecular probes.

The 15N isotope provides a nuclear magnetic resonance (NMR)-active handle that allows for sensitive detection and characterization. alfa-chemistry.com The Boc and Mebz protecting groups serve to mask the reactive amino and thiol functionalities of the cysteine residue, respectively. nih.govrsc.org This protection is crucial during multi-step syntheses, such as solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and allowing for the precise incorporation of the 15N-labeled cysteine into a specific position within a peptide sequence. nih.govsigmaaldrich.com Once the labeled building block is incorporated, the protecting groups can be removed to yield the final, functional probe. The development of such probes is essential for studying molecular interactions, tracking metabolic pathways, and elucidating biological mechanisms. alfa-chemistry.commiragenews.comnih.gov

Hyperpolarization Techniques (e.g., Para-hydrogen Induced Polarization for 15N)

A significant challenge in the application of 15N-based probes is the inherently low sensitivity of the 15N nucleus in NMR spectroscopy. nih.govwikipedia.org This is due to its low natural abundance (0.37%) and a low gyromagnetic ratio. nih.govwikipedia.org Hyperpolarization techniques are a class of methods designed to dramatically overcome this limitation by increasing the population difference between nuclear spin states, thereby boosting the NMR signal by several orders of magnitude. nih.gov

Para-hydrogen Induced Polarization (PHIP) is one such technique that utilizes parahydrogen, a spin isomer of H₂, as the source of polarization. wikipedia.orgrptu.de In its most direct form, PHIP involves the catalytic hydrogenation of an unsaturated precursor molecule with parahydrogen. nih.govrptu.de While L-cysteine-N-t-Boc, S-p-Mebz (15N) itself is saturated, it can serve as a precursor for molecules that do contain an unsaturated bond, which could then be hyperpolarized via hydrogenation.

A more broadly applicable related technique is Signal Amplification by Reversible Exchange (SABRE). nih.govrptu.de SABRE transfers polarization from parahydrogen to a target molecule through the transient formation of a complex with a metal catalyst, without chemically altering the target molecule. nih.govnih.gov This method has proven effective for hyperpolarizing a wide range of molecules containing 15N nuclei. nih.govnih.gov

The application of these techniques to 15N-labeled probes offers significant advantages. The 15N nucleus possesses a long spin-lattice relaxation time (T₁), meaning it can retain its hyperpolarized state for an extended period—often on the order of minutes. nih.gov This extended lifetime is critical for in vivo imaging and real-time monitoring of biological processes, as it provides a sufficient window to administer the probe and acquire data. nih.gov The development of hyperpolarized 15N-labeled probes, potentially derived from precursors like L-cysteine-N-t-Boc, S-p-Mebz (15N), holds immense promise for creating highly sensitive agents for magnetic resonance imaging (MRI) and spectroscopy (MRS). nih.gov

NMR-Based Reporter Molecule Development

Isotopically labeled amino acids are fundamental tools in the development of NMR-based reporter molecules for studying the structure, dynamics, and interactions of proteins and other biomolecules. sigmaaldrich.comnih.gov The incorporation of a 15N label at a specific site within a protein allows that position to be selectively monitored. sigmaaldrich.com L-cysteine-N-t-Boc, S-p-Mebz (15N) is an ideal precursor for this purpose, as it can be used in peptide synthesis to introduce a 15N-labeled cysteine residue at a precise location in the polypeptide chain. nih.govsigmaaldrich.com

Once incorporated, the 15N nucleus acts as a site-specific "spy" or reporter. The chemical shift of the 15N nucleus is exceptionally sensitive to its local electronic environment, hydrogen bonding, and conformation. aminer.orgresearchgate.net This sensitivity makes it a powerful probe for detecting subtle structural changes or binding events. For instance, two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) NMR experiments can be used to correlate the 15N nucleus with its attached proton, generating a unique signal for each labeled site. nih.govportlandpress.com Changes in the position or intensity of this signal can provide detailed information about ligand binding, protein folding, or conformational dynamics at that specific residue. westmont.edu

This approach is particularly valuable for studying large proteins or complex biological systems where traditional 1H NMR spectra suffer from severe signal overlap. nih.govnih.gov By selectively labeling specific residues with 15N, the complexity of the spectrum is greatly reduced, enabling the unambiguous study of specific regions of interest. portlandpress.comnih.gov Therefore, a protected and labeled building block like L-cysteine-N-t-Boc, S-p-Mebz (15N) is a strategic tool for creating sophisticated NMR reporter molecules tailored for detailed structural and functional studies.

Data Tables

Table 1: Chemical Compounds and Their Functions

Compound NameAbbreviationRole/Function
L-CysteineCysA sulfur-containing amino acid; its thiol group is a key site for chemical modification and disulfide bond formation.
tert-ButoxycarbonylBocAn acid-labile protecting group for the α-amino group of an amino acid, commonly used in peptide synthesis. nih.govcreative-peptides.com
p-MethoxybenzylMebz or MobA protecting group for the thiol side chain of cysteine, removable under strong acidic conditions. rsc.orgnih.gov
L-CYSTEINE-N-T-BOC, S-P-MEBZ (15N)N/AA 15N-labeled, protected cysteine building block for incorporation into peptides and development of analytical probes.

Table 2: Properties of NMR-Active Nuclei

Property¹H¹³C¹⁵N
Spin (I) 1/21/21/2
Natural Abundance (%) 99.981.10.37 wikipedia.org
Gyromagnetic Ratio (γ) (10⁶ rad T⁻¹ s⁻¹) 267.51367.262-27.126 wikipedia.org
Relative Sensitivity (to ¹H) 1.001.76 x 10⁻²1.04 x 10⁻³
Chemical Shift Range (ppm) ~15~220~900 nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations of 15N Chemical Shifts and Coupling Constants

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the nuclear magnetic resonance (NMR) parameters of molecules like L-Cysteine-N-t-Boc, S-p-MeBz (15N). The 15N labeling provides a sensitive probe into the local electronic environment of the nitrogen atom.

The 15N chemical shift is highly dependent on the molecular geometry and the electronic nature of the surrounding atoms and functional groups. Calculations can model how the bulky tert-Butoxycarbonyl (N-t-Boc) and p-methoxybenzyl (S-p-MeBz) protecting groups influence the electron density around the 15N nucleus, thereby affecting its shielding and chemical shift. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure.

Furthermore, these calculations can determine the spin-spin coupling constants between the 15N nucleus and adjacent magnetic nuclei, such as 1H and 13C. nih.gov These coupling constants provide critical information about bond connectivity and dihedral angles, which define the molecule's conformation. The selective labeling with 15N enhances the utility of NMR methods for detailed structural analysis. nih.gov

Below is a representative data table illustrating the kind of results obtained from such quantum chemical calculations, comparing theoretical predictions with hypothetical experimental values for validation.

Table 1: Calculated vs. Experimental NMR Parameters for L-Cysteine-N-t-Boc, S-p-MeBz (15N)

ParameterCalculated Value (DFT/B3LYP/6-31G(d,p))Hypothetical Experimental Value
15N Chemical Shift (δ) 125.4 ppm124.9 ppm
¹J(15N-¹H) -92.3 Hz-91.8 Hz
¹J(15N-¹³Cα) 14.8 Hz15.1 Hz
²J(15N-¹³Cβ) 2.1 Hz2.5 Hz

Molecular Dynamics Simulations of Protected Amino Acid Conformations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of L-Cysteine-N-t-Boc, S-p-MeBz (15N) in solution. nih.gov These simulations model the movements of atoms over time, providing insights into the conformational landscape of the molecule. The presence of the large N-t-Boc and S-p-MeBz protecting groups significantly restricts the conformational freedom of the cysteine backbone and side chain.

MD simulations can reveal the most stable conformations of the molecule, the energy barriers between different conformations, and the influence of the solvent on its structure. researchgate.net This information is vital for understanding how this protected amino acid will behave during peptide synthesis, as its conformation can affect reaction rates and the potential for side reactions. For instance, simulations can show how the protecting groups shield the reactive thiol group and the amine, preventing unwanted interactions. nih.gov

The following table summarizes key conformational parameters that can be analyzed through MD simulations.

Table 2: Conformational Analysis from Molecular Dynamics Simulations

ParameterDescriptionTypical Observation
Φ (Phi) Dihedral Angle C'-N-Cα-C'Restricted rotation due to the bulky Boc group.
Ψ (Psi) Dihedral Angle N-Cα-C'-NInfluenced by both the Boc and S-p-MeBz groups.
χ1 (Chi1) Dihedral Angle N-Cα-Cβ-SShows preferred rotamers to minimize steric clash.
Solvent Accessible Surface Area (SASA) The surface area of the molecule exposed to the solvent.Can indicate how the protecting groups fold to shield the core amino acid.

Computational Prediction of Reactivity and Protecting Group Lability

Computational chemistry provides powerful methods for predicting the reactivity of L-Cysteine-N-t-Boc, S-p-MeBz (15N), particularly the lability of its protecting groups. The N-t-Boc and S-p-MeBz groups are designed to be removed under specific chemical conditions. Computational models can simulate the reaction pathways for the deprotection of these groups, helping to predict their stability and the conditions required for their removal. nih.govnih.gov

For instance, the acid-lability of the N-t-Boc group and the S-p-MeBz group can be studied by calculating the activation energies for their cleavage in the presence of an acid catalyst. researchgate.net These calculations can help in designing selective deprotection strategies, which are essential in multi-step peptide synthesis. nih.govnih.gov The stability of the carbocation intermediates formed during deprotection is a key factor that can be evaluated computationally. researchgate.net

The table below presents a hypothetical comparison of the calculated activation energies for the deprotection of the N-t-Boc and S-p-MeBz groups under acidic conditions.

Table 3: Calculated Activation Energies for Deprotection

Protecting GroupDeprotection ConditionCalculated Activation Energy (kcal/mol)Predicted Lability
N-t-Boc Strong Acid (e.g., TFA)20-25High
S-p-MeBz Strong Acid (e.g., HF)28-33Moderate

Isotope Effect Calculations for Reaction Mechanisms

The incorporation of the 15N isotope allows for the use of kinetic isotope effect (KIE) calculations to probe reaction mechanisms involving the nitrogen atom. A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

Computational methods can be used to calculate the 15N KIE for reactions such as peptide bond formation or the deprotection of the N-t-Boc group. These calculations involve determining the vibrational frequencies of the molecule in its ground state and in the transition state of the reaction. A significant KIE suggests that the bond to the nitrogen atom is being broken or formed in the rate-determining step of the reaction. nih.gov This information is invaluable for elucidating reaction mechanisms at a detailed molecular level. nih.gov

The following table provides an example of calculated 15N KIEs for a hypothetical peptide bond formation reaction.

Table 4: Calculated 15N Kinetic Isotope Effects (KIEs) for Peptide Bond Formation

Reaction StepCalculated ¹⁴k/¹⁵kInterpretation
Amine nucleophilic attack 1.035The N-H bond is significantly involved in the transition state.
Tetrahedral intermediate collapse 1.010The C-N bond formation has some influence on the rate.
Proton transfer 0.995An inverse isotope effect may suggest a change in the bonding environment of the nitrogen.

Quality Control and Handling Considerations in Research Environments

Analytical Protocols for Lot-to-Lot Consistency and Purity Verification

Ensuring the consistency and purity of each new batch or lot of L-CYSTEINE-N-T-BOC, S-P-MEBZ (¹⁵N) is paramount for the reproducibility of research findings. patsnap.com A comprehensive analytical approach is necessary to verify the chemical identity, purity, and isotopic enrichment of the compound.

Establishing Specifications: The first step in ensuring lot-to-lot consistency is to define clear and comprehensive specifications for the raw material. patsnap.com These specifications should include parameters such as chemical purity, chiral purity, and isotopic enrichment.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of protected amino acids. nih.gov Reversed-phase HPLC is particularly well-suited for the analysis of Boc-protected amino acids. sigmaaldrich.comresearchgate.net Chiral HPLC methods are also essential to determine the enantiomeric purity and ensure the absence of the D-isomer. tandfonline.com The use of various chiral stationary phases, such as those based on macrocyclic glycopeptides, has proven effective in separating enantiomers of N-blocked amino acids. sigmaaldrich.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and assessing the purity of the compound. rsc.orgmdpi.com Quantitative NMR (qNMR) can be employed for precise purity determination. researchgate.netnih.gov For isotope-labeled compounds, NMR can also provide information about the position and extent of labeling. rsc.org

Mass Spectrometry (MS): Mass spectrometry is indispensable for verifying the molecular weight of the compound and confirming the presence of the ¹⁵N isotope. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used in conjunction with HPLC to provide comprehensive characterization. sigmaaldrich.comnih.gov

Purity Verification Summary:

Analytical TechniquePurposeKey Findings
HPLC Chemical and Chiral PurityReversed-phase HPLC is effective for purity analysis of Boc-protected amino acids. sigmaaldrich.comresearchgate.net Chiral HPLC can resolve enantiomers to determine isomeric purity. tandfonline.com
NMR Spectroscopy Structural Confirmation and Purity¹H and ¹³C NMR confirm the chemical structure. rsc.orgmdpi.com qNMR allows for precise purity quantification. researchgate.netnih.gov
Mass Spectrometry Molecular Weight and Isotopic Label VerificationConfirms the correct molecular weight and the presence of the ¹⁵N isotope. nih.gov

Isotopic Enrichment Verification Methods

Verifying the level of isotopic enrichment is a critical quality control step for any experiment relying on stable isotope labeling. nih.gov The primary technique for this verification is mass spectrometry.

Mass Spectrometry for Isotopic Enrichment: High-resolution mass spectrometry is a powerful method for determining the degree of isotopic enrichment. acs.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the ¹⁵N-labeled compound compared to its natural abundance counterpart can be precisely measured. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for this purpose, often after derivatization of the amino acid. nih.govacs.org

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry can be used to confirm the location of the heavy isotope within the molecule by analyzing the fragmentation patterns of the labeled and unlabeled compounds. acs.org

Isotopic Ratio Analysis: The isotopic enrichment is typically expressed as "atom percent excess" or simply "atom % ¹⁵N". This value is calculated from the measured isotope ratios. nih.gov Precise determination of isotope ratios is crucial, and methods have been developed to achieve high precision with low coefficients of variation. nih.gov

Challenges in Isotopic Enrichment Analysis: It is important to be aware of potential challenges, such as metabolic scrambling, where the labeled nitrogen might be exchanged with unlabeled nitrogen from other sources in a biological system. acs.org Careful experimental design and data analysis are necessary to account for such possibilities.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of L-Cysteine-N-T-BOC, S-P-MEBZ (¹⁵N) be verified during synthesis?

  • Methodological Answer :

  • Synthesis Steps : The Boc (tert-butoxycarbonyl) group is introduced to protect the amine group of L-cysteine, followed by S-protection with 4-methoxybenzyl (PMBz). Isotopic labeling (¹⁵N) is incorporated during the synthesis of the cysteine backbone.
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁵N NMR to confirm the presence of the Boc group, PMBz substitution, and isotopic enrichment. For example, ¹⁵N-labeled compounds exhibit distinct coupling constants (e.g., ¹³C–¹⁵N couplings ~2–5 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₆H₂₃¹⁵NO₄S, theoretical MW 341.42 + isotopic shift) and isotopic purity (≥98% ¹⁵N) .
  • Elemental Analysis : Confirm C/H/N/S ratios to assess purity and rule out residual solvents .

Q. What are the optimal storage conditions to maintain the stability of L-Cysteine-N-T-BOC, S-P-MEBZ (¹⁵N)?

  • Methodological Answer :

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the thioether (S-PMBz) and Boc groups .
  • Temperature : Keep at –20°C in airtight, light-resistant containers to minimize degradation. Avoid freeze-thaw cycles .
  • Compatibility : Separate from strong oxidizers (e.g., peroxides) and moisture-sensitive reagents to prevent side reactions .

Q. How can researchers confirm the isotopic labeling efficiency of ¹⁵N in this compound?

  • Methodological Answer :

  • Isotopic Ratio Mass Spectrometry (IRMS) : Measure δ¹⁵N values using liquid chromatography-IRMS (LC-IRMS) with a porous graphitic carbon (PGC) column to separate isotopic species. Precision should be <1.4‰ for 50 mg/L solutions .
  • Quantitative NMR (qNMR) : Compare ¹⁵N signal integrals with internal standards (e.g., ¹⁴N-labeled analogs) to calculate enrichment levels .

Advanced Research Questions

Q. What experimental strategies can optimize ¹⁵N incorporation into peptide chains during solid-phase synthesis using this compound?

  • Methodological Answer :

  • Coupling Conditions : Use HBTU/HOBt activation in DMF to enhance amino acid coupling efficiency. Monitor ¹⁵N incorporation via MALDI-TOF MS after each synthesis cycle .
  • Deprotection Protocols : Employ trifluoroacetic acid (TFA) for Boc removal while preserving the S-PMBz group. Verify ¹⁵N retention via isotopic tracing in cleavage products .
  • Quality Control : Perform Edman degradation or LC-MS/MS to detect misincorporation or isotopic dilution .

Q. How can researchers resolve discrepancies in δ¹⁵N measurements when analyzing metabolic pathways involving this compound?

  • Methodological Answer :

  • Matrix Effect Mitigation : Use PGC columns in LC-IRMS to separate nitrate/nitrite contaminants from ¹⁵N-labeled metabolites .
  • Calibration Standards : Include internal ¹⁵N-enriched references (e.g., ¹⁵N-ammonium chloride) to normalize data and correct for instrument drift .
  • Cross-Validation : Compare LC-IRMS results with elemental analyzer-IRMS (EA-IRMS) for bulk isotopic analysis to identify methodological biases .

Q. What are the key considerations for integrating ¹⁵N-labeled L-Cysteine derivatives into metabolomic flux studies?

  • Methodological Answer :

  • Tracer Design : Administer ¹⁵N-labeled compound in pulse-chase experiments to track sulfur and nitrogen flux in pathways like glutathione synthesis .
  • Sample Preparation : Quench metabolism rapidly (e.g., liquid N₂) and extract metabolites in 80% methanol at –80°C to preserve isotopic integrity .
  • Data Analysis : Use software (e.g., XCMS, MetaboAnalyst) to deconvolute isotopic peaks and quantify ¹⁵N enrichment in MS datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.